Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate
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Overview
Description
Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[45]dec-2-ene-4-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorophenol with 4-bromophenylacetic acid to form 4-(4-chlorophenoxy)phenylacetic acid. This intermediate is then reacted with ethyl chloroformate and a suitable amine to form the desired spirocyclic compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates: These compounds share a similar spirocyclic structure and are synthesized using similar methods.
Indole derivatives: These compounds also exhibit diverse biological activities and are structurally related to the spirocyclic compounds.
Uniqueness
Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24ClNO4 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
ethyl 3-[4-(4-chlorophenoxy)phenyl]-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate |
InChI |
InChI=1S/C23H24ClNO4/c1-2-27-22(26)20-21(25-29-23(20)14-4-3-5-15-23)16-6-10-18(11-7-16)28-19-12-8-17(24)9-13-19/h6-13,20H,2-5,14-15H2,1H3 |
InChI Key |
YVOPGKIJXYOYFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=NOC12CCCCC2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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